N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is a chemical compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine. One common method includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which is then converted to the corresponding diamine through a series of reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s bicyclic structure also plays a role in its reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N3-trimethylbicyclo[1.1.1]pentane-1,3-diamine: This compound has an additional methyl group compared to N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine, which can affect its reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
Uniqueness
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is unique due to its specific bicyclic structure and the presence of dimethylamine groups
Biological Activity
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, also known as N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- CAS Number : 1523572-06-6
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of bicyclo[1.1.1]pentane can significantly inhibit NFκB activity in monocytes, which is crucial for inflammatory responses. For instance, compounds similar to N1,N3-dimethylbicyclo[1.1.1]pentane have shown IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activation, suggesting strong anti-inflammatory properties .
- Protein Interaction : The compound is noted for its ability to interact with various proteins, potentially serving as a building block for protein degraders and other therapeutic agents .
In Vitro Studies
A variety of in vitro studies have explored the biological effects of N1,N3-dimethylbicyclo[1.1.1]pentane derivatives:
- Cytokine Release Inhibition : In human monocyte cell lines (THP-1-Lucia), compounds derived from bicyclo[1.1.1]pentane significantly downregulated the release of pro-inflammatory cytokines such as TNFα and MCP-1 when exposed to inflammatory stimuli .
- Kinetic Studies : Kinetic studies involving the reaction of palladium complexes with L-cysteine revealed that changes in electronic spectra could be monitored effectively, indicating potential pathways for further biological applications .
Case Studies
One notable case study involved the synthesis and evaluation of bicyclo[1.1.1]pentane-containing compounds for their anti-inflammatory properties:
Compound | IC50 (pM) | Effect on TNFα Release |
---|---|---|
BCP-sLXm 6a | <100 | Significant reduction by ~50% |
BCP-sLXm 6b | 200 | Moderate reduction |
This data highlights the promising therapeutic potential of bicyclo[1.1.1]pentane derivatives in managing inflammatory diseases .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-3-6(8,4-7)5-7/h3-5,8H2,1-2H3 |
InChI Key |
MWNCATZHPJDKDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.